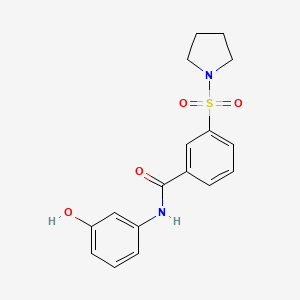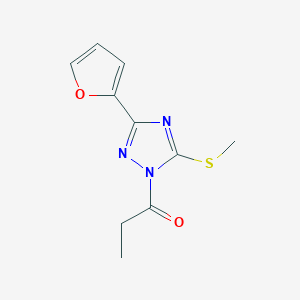
1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one is a compound that belongs to the class of heterocyclic organic compounds
Méthodes De Préparation
The synthesis of 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 1,4-dicarbonyl compounds under anhydrous and acidic conditions to form the furan ring . The triazole ring can be introduced through a reaction involving hydrazine derivatives and appropriate alkylating agents. Industrial production methods often employ green chemistry principles, utilizing water as a solvent and highly acidic positive ion-exchange resins as catalysts to minimize environmental impact .
Analyse Des Réactions Chimiques
1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Applications De Recherche Scientifique
1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Industry: It is utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The furan and triazole rings facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. Pathways involved may include disruption of bacterial cell wall synthesis or interference with metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds include other furan and triazole derivatives, such as:
- 1-(3-(Furan-2-yl)-1H-1,2,4-triazol-1-yl)ethanone
- 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)butan-1-one
- 1-(3-(Furan-2-yl)-1H-1,2,4-triazol-1-yl)propan-2-one Compared to these compounds, 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one is unique due to the presence of the methylthio group, which can influence its reactivity and binding properties, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-8(14)13-10(16-2)11-9(12-13)7-5-4-6-15-7/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZBMHZXZDGNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
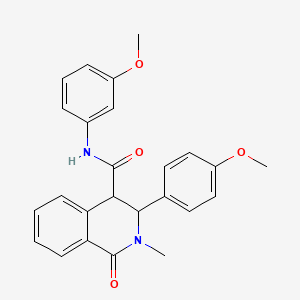
![3-[2-(4-Ethylphenyl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B10816951.png)
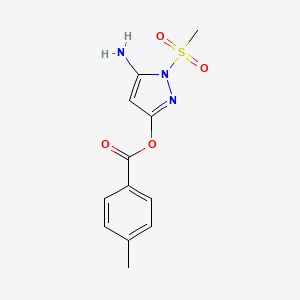
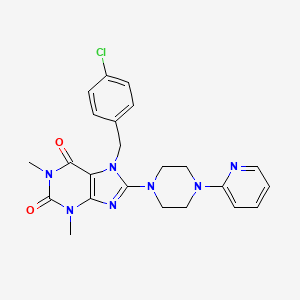
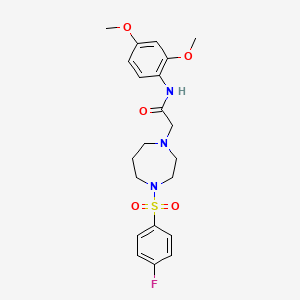
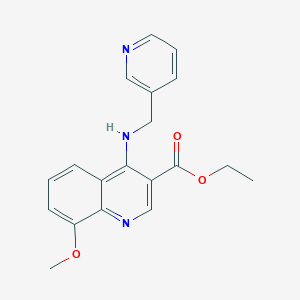
![(7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone](/img/structure/B10816991.png)
![6-hydroxy-11-(4-methoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B10816994.png)
![7-(Difluoromethyl)-5-(4-methylphenyl)-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B10816998.png)
![4-{2-[(Toluene-4-sulfonyl)-m-tolyl-amino]-acetyl}-piperazine-1-carboxylic acid ethyl ester](/img/structure/B10817000.png)
![4-chloro-3-[(2-chlorophenyl)sulfamoyl]-N-(1-pyridin-4-ylethylideneamino)benzamide](/img/structure/B10817001.png)
![3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10817003.png)
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817009.png)
